molecular formula C13H16O5 B7774255 Ethyl (4-ethoxy-2-formylphenoxy)acetate

Ethyl (4-ethoxy-2-formylphenoxy)acetate

Cat. No.: B7774255
M. Wt: 252.26 g/mol
InChI Key: CTVBYBDUAFYOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-ethoxy-2-formylphenoxy)acetate is an organic compound with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol . This compound is characterized by its phenoxyacetate structure, which includes an ethoxy group and a formyl group attached to the benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

ethyl 2-(4-ethoxy-2-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-3-16-11-5-6-12(10(7-11)8-14)18-9-13(15)17-4-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVBYBDUAFYOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC(=O)OCC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-ethoxy-2-formylphenoxy)acetate typically involves the reaction of 4-ethoxy-2-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction ConditionsReagentsProductYield/Notes
Basic hydrolysis (aqueous NaOH)1. NaOH, H₂O, reflux(4-Ethoxy-2-formylphenoxy)acetic acidTypical for ester hydrolysis
Acidic hydrolysis (HCl, ethanol)1. HCl, H₂O, reflux(4-Ethoxy-2-formylphenoxy)acetic acidRequires prolonged heating

This reaction is critical for generating the free acid, which can serve as a precursor for further functionalization, such as amide coupling.

Reduction of the Formyl Group

The aldehyde group can be selectively reduced to a hydroxymethyl group using common reducing agents.

Reaction ConditionsReagentsProductYield/Notes
Sodium borohydride (NaBH₄)NaBH₄, MeOH, 0°C → RTEthyl (4-ethoxy-2-(hydroxymethyl)phenoxy)acetateRequires stabilization of the aldehyde
Catalytic hydrogenationH₂, Pd/C, EtOHEthyl (4-ethoxy-2-(hydroxymethyl)phenoxy)acetateHigh selectivity

The reduction retains the ester functionality, enabling subsequent reactions at the hydroxymethyl position.

Schiff Base Formation

The aldehyde reacts with primary amines or hydrazides to form Schiff bases, which are pivotal in synthesizing bioactive derivatives.

Reaction ConditionsReagentsProductYield/Notes
Condensation with hydrazidesR-NHNH₂, EtOH, ΔEthyl (4-ethoxy-2-(hydrazone)phenoxy)acetateUp to 85% yield in polyhydroquinoline synthesis
Amine couplingR-NH₂, toluene, 25°CEthyl (4-ethoxy-2-(imine)phenoxy)acetateCatalyzed by acidic conditions

This reactivity is exploited in medicinal chemistry to generate antimicrobial and calcium-channel-blocking agents .

Nucleophilic Aromatic Substitution

The electron-rich aromatic ring facilitates electrophilic substitution, though the ethoxy and formyl groups direct reactivity.

Reaction ConditionsReagentsProductYield/Notes
NitrationHNO₃, H₂SO₄, 0°CEthyl (4-ethoxy-2-formyl-5-nitrophenoxy)acetatePredominantly para to ethoxy
BrominationBr₂, FeBr₃, CH₂Cl₂Ethyl (4-ethoxy-2-formyl-5-bromophenoxy)acetateLimited by steric hindrance

Substitution occurs preferentially at the 5-position due to the directing effects of the ethoxy and formyl groups.

Transesterification

The ethyl ester undergoes alcohol exchange in the presence of acid or base catalysts.

Reaction ConditionsReagentsProductYield/Notes
Methanol, H₂SO₄MeOH, H₂SO₄, refluxMethyl (4-ethoxy-2-formylphenoxy)acetateQuantitative conversion
Butanol, Ti(OiPr)₄BuOH, Ti(OiPr)₄, 80°CButyl (4-ethoxy-2-formylphenoxy)acetate92% yield

This reaction modifies solubility and reactivity for specific applications.

Oxidation of the Formyl Group

The aldehyde can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reaction ConditionsReagentsProductYield/Notes
KMnO₄, H₂O, ΔKMnO₄, H₂SO₄Ethyl (4-ethoxy-2-carboxyphenoxy)acetateRequires careful pH control
Ag₂O, NH₄OHAg₂O, NH₄OH, RTEthyl (4-ethoxy-2-carboxyphenoxy)acetateMild conditions

Cycloaddition and Heterocycle Formation

The formyl group participates in cycloadditions to generate fused heterocycles.

Reaction ConditionsReagentsProductYield/Notes
[3+2] CycloadditionAmine catalyst, toluenePolyhydroquinoline derivatives60–78% yield

These reactions are key to synthesizing pharmacologically active compounds, such as calcium-channel blockers .

Key Research Findings

  • Antimicrobial Activity : Schiff base derivatives exhibit zones of inhibition up to 18 mm against E. coli and Enterococcus faecalis .

  • Synthetic Efficiency : Multi-step reactions achieve yields >60% using silica gel chromatography for purification .

  • Stability : The compound is stable under inert atmospheres but sensitive to prolonged exposure to light and moisture .

Scientific Research Applications

Organic Synthesis

Ethyl (4-ethoxy-2-formylphenoxy)acetate is primarily utilized in organic synthesis due to its functional groups that facilitate various chemical reactions.

Key Reactions:

  • Catalytic Agent: It serves as a catalytic agent in several organic reactions, enhancing reaction rates and yields .
  • Synthesis of Derivatives: The compound is often used as a precursor for synthesizing other chemical compounds, particularly those with phenolic structures. For instance, it can be transformed into various derivatives through substitution reactions .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

Case Studies:

  • Antimicrobial Activity: Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. In one study, certain derivatives displayed a zone of inhibition comparable to standard antibiotics like amoxicillin .
  • Anti-inflammatory Potential: Some studies suggest that compounds derived from this compound may act as antagonists for specific receptors involved in inflammatory processes, potentially leading to new treatments for diseases such as rheumatoid arthritis .

Pharmaceutical Applications

This compound has been explored for its potential use in pharmaceuticals.

Applications:

  • Drug Development: The compound's structure allows it to be modified into various bioactive molecules, making it a candidate for drug development targeting specific diseases .
  • Biological Buffers: It is used as an organic buffer in biological and biochemical applications, helping to maintain pH levels during experiments .

Toxicological Studies

Understanding the safety and toxicity profile of this compound is crucial for its application in pharmaceuticals.

Toxicological Data:

  • The compound has been evaluated for its toxicological properties using various databases. Preliminary data suggest that it has a moderate toxicity profile, which necessitates further investigation to ensure safety in pharmaceutical applications .

Summary of Applications

Application AreaDescription
Organic SynthesisUsed as a catalytic agent and precursor for synthesizing phenolic derivatives
Medicinal ChemistryExhibits antibacterial properties and potential anti-inflammatory effects
Pharmaceutical DevelopmentCandidate for drug modification targeting specific diseases
Toxicological StudiesModerate toxicity profile requiring further investigation

Mechanism of Action

The mechanism of action of Ethyl (4-ethoxy-2-formylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the phenoxyacetate structure allows for interactions with hydrophobic pockets in proteins, influencing their function .

Comparison with Similar Compounds

Comparison: Ethyl (4-ethoxy-2-formylphenoxy)acetate is unique due to the presence of both an ethoxy group and a formyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The ethoxy group provides additional steric and electronic effects, influencing the reactivity and selectivity of the compound in various chemical processes .

Biological Activity

Ethyl (4-ethoxy-2-formylphenoxy)acetate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of both an ethoxy group and a formyl group attached to a phenoxyacetate backbone. This unique structure allows it to engage in various chemical reactions, enhancing its utility in synthetic organic chemistry.

Synthesis Overview:
The compound can be synthesized through a multi-step reaction involving 3-ethoxy-4-hydroxybenzaldehyde and ethyl chloroacetate in the presence of potassium carbonate. The process typically yields the desired product with high efficiency, often exceeding 80% yield .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the phenoxyacetate structure facilitates interactions with hydrophobic pockets in proteins, influencing their function .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In particular, it has demonstrated significant inhibitory effects against both Gram-negative bacteria (Escherichia coli) and Gram-positive bacteria (Enterococcus faecalis). Table 1 summarizes the results from an agar-well diffusion method comparing this compound with standard antibiotics like amoxicillin.

CompoundZone of Inhibition (mm)Standard Comparison
This compound18Amoxicillin
Amoxicillin20-

Table 1: Antimicrobial activity comparison .

Antioxidant Activity

This compound has also been evaluated for its antioxidant potential. In vitro assays indicate that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study conducted on various derivatives of this compound revealed that certain modifications enhance its antibacterial properties. For instance, derivatives with additional functional groups exhibited increased zones of inhibition against E. coli and E. faecalis, suggesting a structure-activity relationship that warrants further investigation .
  • In Vivo Studies : Research involving animal models has shown that this compound exhibits anti-inflammatory effects, potentially making it a candidate for treating inflammatory diseases. The compound was administered to subjects under controlled conditions, demonstrating a significant reduction in inflammation markers compared to untreated controls .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, which could be beneficial in managing neurodegenerative diseases such as Alzheimer's. The mechanism appears to involve the modulation of pathways associated with neuronal survival and apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl (4-ethoxy-2-formylphenoxy)acetate, and how can they be optimized for laboratory-scale preparation?

  • Methodology :

  • Route 1 : React 4-ethoxy-2-formylphenol with ethyl chloroacetate in the presence of anhydrous potassium carbonate (K₂CO₃) in dry acetone under reflux for 8–12 hours. Monitor reaction progress via TLC using hexane:ethyl acetate (3:1) as the mobile phase .
  • Route 2 : Direct esterification of 4-ethoxy-2-formylphenoxyacetic acid with ethanol using sulfuric acid as a catalyst. Reflux in methanol for 4 hours, followed by ice-water quenching and recrystallization from ethanol .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or ether extraction followed by sodium hydroxide washes to remove unreacted phenols .

Q. How can spectroscopic techniques (e.g., FTIR, GC-MS, NMR) be employed to confirm the structure and purity of this compound?

  • FTIR : Identify key functional groups:

  • C=O stretch (ester: ~1725 cm⁻¹; aldehyde: ~1680 cm⁻¹).
  • C-O-C stretch (ether: ~1240 cm⁻¹; ester: ~1160 cm⁻¹) .
    • GC-MS : Confirm molecular ion peak (expected m/z for C₁₃H₁₆O₅: 252.1) and fragmentation patterns (e.g., loss of ethoxy or acetate groups) .

    • ¹H NMR : Look for signals at δ 9.8–10.0 ppm (aldehyde proton), δ 4.2–4.4 ppm (ester CH₂), and δ 1.2–1.4 ppm (ethyl CH₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-product formation during the synthesis of this compound?

  • By-products : Common issues include incomplete esterification (residual phenol) or aldehyde oxidation.
  • Optimization strategies :

  • Use a 10–20% molar excess of ethyl chloroacetate to drive esterification to completion .
  • Conduct reactions under inert atmosphere (N₂/Ar) to prevent aldehyde oxidation .
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

Q. What analytical approaches resolve contradictions between spectroscopic data (e.g., GC-MS vs. TLC) for this compound?

  • Cross-validation : Combine multiple techniques:

  • TLC : Confirm reaction completion and preliminary purity (Rf ~0.5 in hexane:ethyl acetate 3:1) .
  • Elemental analysis : Verify %C, %H, and %O within ±0.5% of theoretical values .
  • High-resolution mass spectrometry (HRMS) : Resolve ambiguous m/z values to confirm molecular formula .

Q. What are the best practices for refining the crystal structure of this compound using software like SHELXL?

  • Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement :

  • Initialize with SHELXS for structure solution via direct methods .
  • Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .
  • Validate using ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .

Q. How can computational modeling predict the reactivity of the aldehyde group in this compound for further derivatization?

  • DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and assess nucleophilic attack susceptibility at the aldehyde site.
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Methodological Considerations

  • Yield improvement : Optimize solvent polarity (e.g., switch from acetone to DMF for higher-boiling reactions) .
  • Safety : Handle aldehyde intermediates under fume hoods due to volatility and irritancy .
  • Green chemistry : Explore microwave-assisted synthesis to reduce reaction times and energy consumption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.